

# comparing the regulatory standards for dioctyl phthalate across different countries

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## Compound of Interest

Compound Name: Dioctyl phthalate

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## Global Regulatory Landscape for Dioctyl Phthalate (DEHP/DOP): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory standards for **dioctyl phthalate** (DEHP), also known as di(2-ethylhexyl) phthalate (DOP), across key international markets: the European Union, the United States, Canada, Japan, and China. DEHP, a widely used plasticizer, has come under increasing scrutiny due to its potential health risks, leading to a complex and varied global regulatory environment. This document outlines the permissible limits, specific restrictions, and the experimental protocols used to ensure compliance in different product categories.

## Comparative Analysis of DEHP/DOP Regulatory Limits

The following tables summarize the quantitative regulatory standards for DEHP/DOP in various applications. These regulations aim to minimize consumer exposure to this substance, with particularly stringent controls for vulnerable populations such as children.

Table 1: DEHP/DOP Regulations in Children's Toys and Childcare Articles

Region/Country	Regulatory Body	Product Scope	Quantitative Limit	Citation
European Union	ECHA (under REACH)	Toys and childcare articles	≤ 0.1% by weight of the plasticized material (for DEHP, DBP, BBP, and DIBP, individually or in combination)	[1]
United States	CPSC	Children's toys and childcare articles	≤ 0.1% by weight for DEHP, DBP, BBP	[2]
Canada	Health Canada	Soft vinyl in toys and childcare articles	≤ 1000 mg/kg (0.1%) for DEHP, DBP, BBP	[3]
Japan	MHLW	Plasticized material in designated toys	≤ 0.1% by mass for DEHP, DBP, BBP	[4]
China	SAMR	Plastic toys	≤ 0.1% of the material composition for DEHP, DBP, BBP, DNOP, DINP, DIDP	

Table 2: DEHP/DOP Regulations in Food Contact Materials (FCM)

Region/Country	Regulatory Body	Specific Regulation/Standard	Quantitative Limit (Specific Migration Limit - SML)	Citation
European Union	European Commission	Regulation (EU) No 10/2011	0.6 mg/kg of food (for DEHP in repeated use materials for non-fatty foods)	[5][6]
United States	FDA	21 CFR Parts 175-178	Use is authorized in certain applications (e.g., adhesives, lubricants), but is under review. No specific migration limit is broadly applied, but overall migration is regulated.	[7]
Canada	Health Canada	No specific regulations on phthalates in FCMs, as dietary exposure is considered not to be a concern.	Not Applicable	
Japan	MHLW	Food Sanitation Act	Use of PVC containing DEHP is banned for food packaging for fatty/oily foods.	[8]

China	NHC/SAMR	GB 9685-2016, GB 31604.30- 2016	SML: 1.5 mg/kg for DEHP	[9]
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Table 3: DEHP/DOP Regulations in Cosmetics

Region/Country	Regulatory Body	Regulation	Status	Citation
European Union	European Commission	Regulation (EC) No 1223/2009	Prohibited as an ingredient	[10]
United States	FDA	FD&C Act, FPLA	Not prohibited as an ingredient, but manufacturers are responsible for ensuring product safety. Not commonly used.	[6][11]
Canada	Health Canada	Prohibited from use in cosmetics.		
Japan	MHLW	Standards for Cosmetics	Prohibited from being intentionally added.	[12]
China	NMPA	Prohibited as an ingredient		

Table 4: DEHP/DOP Regulations in Medical Devices

Region/Country	Regulatory Body	Regulation	Requirements	Citation
European Union	European Commission	Medical Device Regulation (EU) 2017/745	Devices containing DEHP > 0.1% (w/w) require specific labeling and a risk-benefit analysis justifying its use.	[5][13][14]
United States	FDA/CDRH	Recommends minimizing exposure to DEHP, especially for high-risk procedures. No explicit concentration ban, but requires evaluation.	[7]	
Canada	Health Canada	DEHP is managed as a toxic substance, with a focus on reducing exposure.	[15]	
Japan	MHLW/PMDA	PMD Act	Requires evaluation of safety and efficacy; specific guidance on DEHP elution from medical devices exists.	[8][16][17]

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China	NMPA	Medical devices are subject to stringent registration and testing requirements to ensure safety and performance.	<a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>
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## Experimental Protocols for Regulatory Compliance

Ensuring compliance with the aforementioned standards necessitates rigorous and standardized testing methodologies. Below is a detailed protocol for a key experiment used in the determination of phthalate content in consumer products.

### Detailed Methodology: Determination of Phthalates in Children's Products (Based on CPSC-CH-C1001-09.4)

This method is employed by the U.S. Consumer Product Safety Commission (CPSC) for the analysis of regulated phthalates in children's toys and childcare articles.

1. Scope: This procedure outlines the solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of eight regulated phthalates.

#### 2. Sample Preparation:

- The sample material is mechanically reduced into small pieces or a powder to ensure efficient extraction.[\[10\]](#)

#### 3. Extraction:

- A known mass of the prepared sample is placed in an extraction vessel.
- The sample is dissolved completely in tetrahydrofuran (THF).

- A second solvent, such as hexane, is added to precipitate the dissolved polymer.
- The resulting solution, containing the extracted phthalates, is separated from the polymer precipitate.
- The extraction can be performed using a Soxhlet extractor or a pressurized microwave vessel.[\[10\]](#)

#### 4. Analysis:

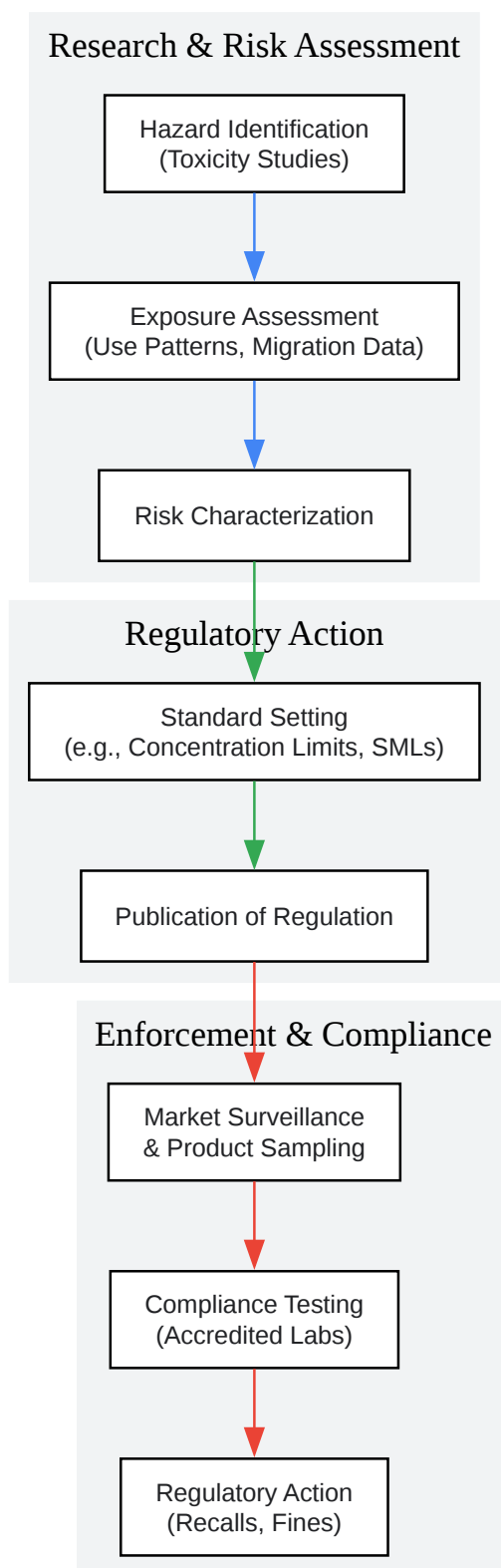
- The extract is concentrated to a known final volume.
- The concentrated extract is then analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[\[2\]](#)
- The GC separates the individual phthalates based on their volatility and interaction with the chromatographic column.
- The MS identifies and quantifies each phthalate based on its unique mass spectrum.

#### 5. Quality Control:

- A laboratory reagent blank (LRB), consisting of the solvents used, is processed alongside the samples to assess for contamination.
- Matrix spike samples are prepared by adding a known amount of phthalate standards to a sample to evaluate the recovery and accuracy of the method.
- An internal standard is added to all samples and standards to correct for variations in the analytical process.

## Visualizing the Regulatory Process

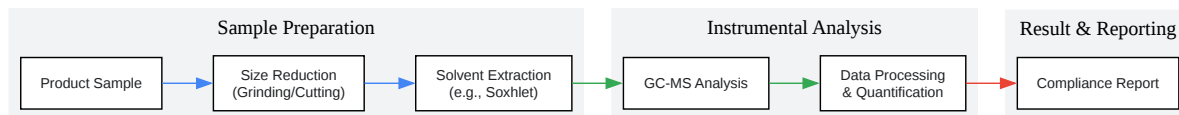
The following diagrams illustrate the general workflow for establishing and enforcing chemical regulations, and a typical analytical workflow for phthalate testing.



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*General workflow for chemical regulation.*





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*Typical analytical workflow for phthalate testing.*

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